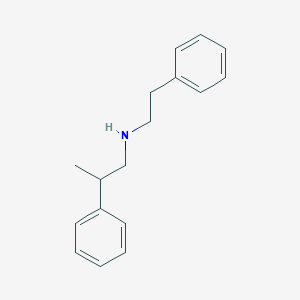
N-(4-chlorobenzyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-3-methylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as 4-chlorobenzyl-3-methylbenzamide or CBM. This compound has a wide range of applications in the field of scientific research, especially in the study of biological systems.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-3-methylbenzamide is not fully understood. However, it is known to bind to specific sites on proteins such as GPCRs and modulate their activity. This compound has also been shown to inhibit the activity of enzymes such as phosphodiesterases (PDEs) and histone deacetylases (HDACs).
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the proliferation of cancer cells and induce cell death. Additionally, N-(4-chlorobenzyl)-3-methylbenzamide has been shown to have analgesic effects and reduce pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-3-methylbenzamide has several advantages for lab experiments. It is a highly specific compound that can target specific proteins and pathways. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(4-chlorobenzyl)-3-methylbenzamide in scientific research. One potential direction is the use of this compound as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another direction is the development of new analogs of this compound that can have improved solubility and potency. Additionally, N-(4-chlorobenzyl)-3-methylbenzamide can be used as a tool to study the structure and function of various proteins and pathways involved in biological processes.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-3-methylbenzamide can be achieved through various methods. One of the most commonly used methods is the reaction between 4-chlorobenzyl chloride and 3-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-3-methylbenzamide has been extensively used in scientific research due to its ability to modulate biological systems. It has been used as a tool to study the structure and function of proteins such as G protein-coupled receptors (GPCRs). This compound has also been used to study the signaling pathways involved in various physiological processes such as inflammation, pain, and cancer.
Propriétés
Nom du produit |
N-(4-chlorobenzyl)-3-methylbenzamide |
|---|---|
Formule moléculaire |
C15H14ClNO |
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) |
Clé InChI |
SKCBZDMVJQEKIO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)

![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)

![2-[(Cyclohexylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B267812.png)
![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B267825.png)
![2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B267830.png)
![4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide](/img/structure/B267831.png)

![N-(tert-butyl)-2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}phenoxy)acetamide](/img/structure/B267836.png)